![molecular formula C24H17FO5 B5726262 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5726262.png)
7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound with a complex molecular structure. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, such as 4-methoxyphenylboronic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The presence of fluorine and methoxy groups can influence its reactivity and binding affinity to various biological targets. These interactions can modulate cellular processes and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxyphenylboronic acid: Similar structure but with a boronic acid group instead of the chromen-2-one moiety.
(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one: Contains a similar phenyl ring with fluorine and methoxy groups but has a different functional group.
Uniqueness
7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FO5/c1-28-22-10-7-16(11-20(22)25)21(26)14-29-17-8-9-18-19(15-5-3-2-4-6-15)13-24(27)30-23(18)12-17/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFBTMSEJRBFTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B5726191.png)
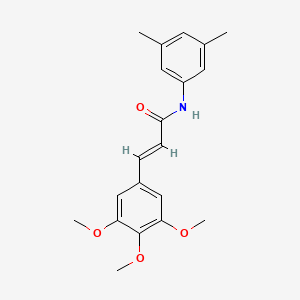
![3-chloro-4-methoxy-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B5726204.png)
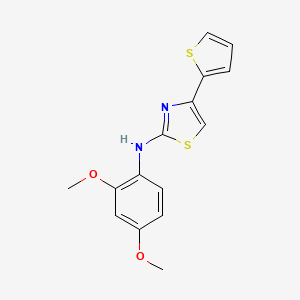
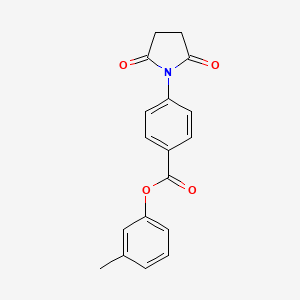
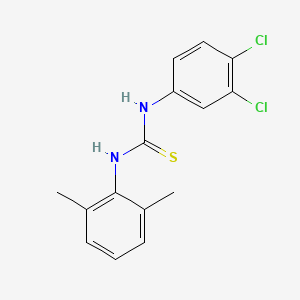
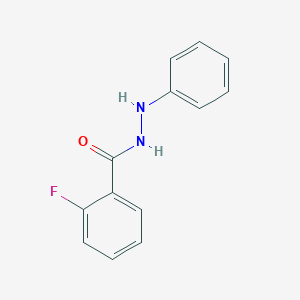
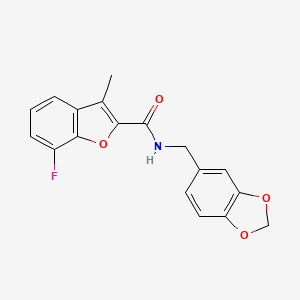
![1-[(2,6-dichlorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5726234.png)
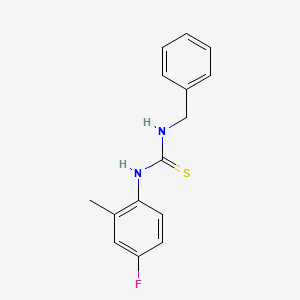
![N'-[(E)-(4-nitrophenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B5726256.png)
![N-[(4-methoxy-2,5-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B5726265.png)
![3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOIC ACID](/img/structure/B5726272.png)
![1-(2,1,3-benzothiadiazol-4-yl)-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]urea](/img/structure/B5726290.png)
